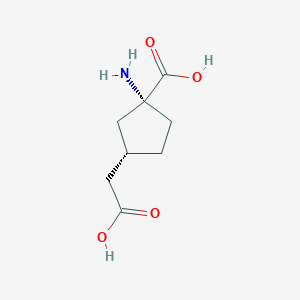

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a compound of interest in the field of organic chemistry and medicinal chemistry due to its unique structural and chemical properties.

Synthesis Analysis

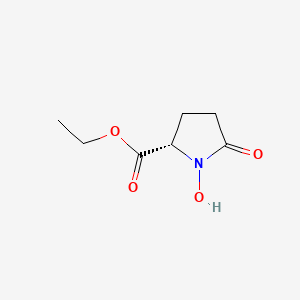

- The synthesis of related cyclopentane derivatives often involves complex reactions like Dieckmann cyclization, as seen in the synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane (Bergmeier, Cobas, & Rapoport, 1993).

- Enantioselective synthesis methods have been employed for similar compounds, utilizing reactions like aldol-based carbon-carbon bond-forming and silylative aldolization (Battistini et al., 2004).

Molecular Structure Analysis

- Cyclopentane derivatives exhibit unique stereochemistry and conformation due to their cyclic structure. For example, 1-amino-2-phenylcyclopentane-1-carboxylic acid has been studied for its conformational preferences using DFT calculations (Casanovas et al., 2008).

Chemical Reactions and Properties

- The cyclopentane structure is known to be a part of compounds that can inhibit specific enzymatic activities, as seen in cycloleucine and its analogs (Coulter et al., 1974).

Physical Properties Analysis

- Physical properties of cyclopentane derivatives depend largely on their molecular structure and stereochemistry. Factors like bond angles, conformation, and the presence of specific functional groups play a significant role.

Chemical Properties Analysis

- The chemical behavior of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can be influenced by the presence of amino and carboxyl groups on the cyclopentane ring. This is evident from the studies of similar compounds, where the introduction of various substituents leads to changes in chemical properties and reactivity (Curry et al., 1988).

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Stereochemistry

The asymmetric synthesis of stereoisomers of cyclic amino acids, including derivatives closely related to "(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid," has been extensively studied. Research by Urones et al. (2004) demonstrates the stereoselective preparation of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate isomers from diester derivatives, utilizing conjugate addition and cyclization strategies to achieve good yields of beta-amino diacids with distinct stereochemistry (Urones, Garrido, Díez, El Hammoumi, Dominguez, Casaseca, Davies, & Smith, 2004).

Radiolabeling and Biological Evaluation

The synthesis, radiolabeling, and biological evaluation of cyclic amino acids for potential use as PET (Positron Emission Tomography) imaging agents have been explored. Studies by Pickel et al. (2020, 2021) focus on the enantiomeric non-natural cyclic amino acids radiolabeled with fluorine-18, evaluating their transport via amino acid systems in tumor cells and their distribution in animal models. These findings underscore the potential of these compounds in medical imaging and cancer research (Pickel, Voll, Yu, Wang, Nye, Bacsa, Olson, Liebeskind, & Goodman, 2020; Pickel, Pashikanti, Voll, Yu, Zhang, Nye, Bacsa, Olson, Liebeskind, & Goodman, 2021).

Novel Isosteres and Drug Design

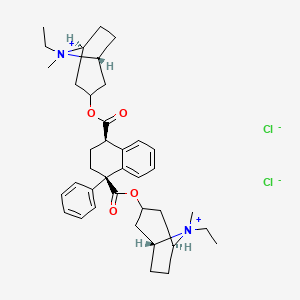

Research into the application of cyclic diones as novel isosteres for the carboxylic acid functional group highlights the versatility of cyclopentane-based compounds in drug design. Ballatore et al. (2011) demonstrate how cyclopentane-1,3-dione can serve as an effective substitute for carboxylic acid, with potential applications in the development of thromboxane receptor antagonists. This work illustrates the importance of structural analogues in medicinal chemistry and drug discovery processes (Ballatore, Soper, Piscitelli, James, Huang, Atasoylu, Huryn, Trojanowski, Lee, Brunden, & Smith, 2011).

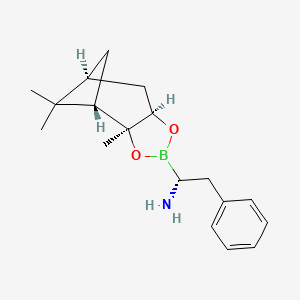

Structural Analysis and Conformational Studies

The structural analysis and conformational studies of cyclic amino acids reveal insights into their potential applications in peptide design and biomolecular engineering. Nie et al. (2002) and Huang et al. (2003) have contributed to understanding the crystal structure and conformation of camphoramic acid derivatives, providing foundational knowledge for the design of peptides and peptidomimetics (Nie, Xu, Hu, Xu, Wu, & Chiang, 2002; Huang, Qian, Chen, Gou, & Li, 2003).

Eigenschaften

IUPAC Name |

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVGUDWLQNWIQ-SVGQVSJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@H]1CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666415 |

Source

|

| Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

CAS RN |

194785-80-3 |

Source

|

| Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)